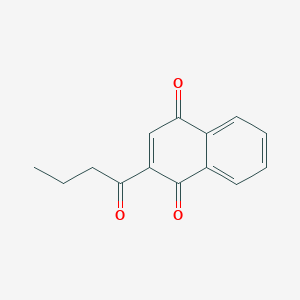
1,4-Naphthalenedione, 2-(1-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyrylnaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyrylnaphthalene-1,4-dione typically involves the acylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts acylation, where 1,4-naphthoquinone reacts with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of 2-Butyrylnaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-Butyrylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized naphthoquinone derivatives .
科学的研究の応用
2-Butyrylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its potential therapeutic uses includes its role in developing new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Butyrylnaphthalene-1,4-dione involves its interaction with cellular components. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound useful in anticancer and antimicrobial applications. The specific molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular redox balance .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Used in dyes and has antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Known for its allelopathic effects and use in traditional medicine.
Uniqueness
2-Butyrylnaphthalene-1,4-dione is unique due to the presence of the butyryl group, which modifies its chemical reactivity and biological activity compared to other naphthoquinones.
特性
CAS番号 |
65781-70-6 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
2-butanoylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O3/c1-2-5-12(15)11-8-13(16)9-6-3-4-7-10(9)14(11)17/h3-4,6-8H,2,5H2,1H3 |
InChIキー |
WZXBVRYWHKVQON-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CC(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




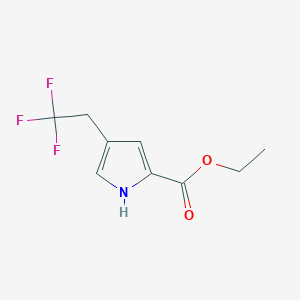


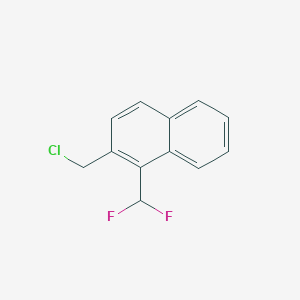
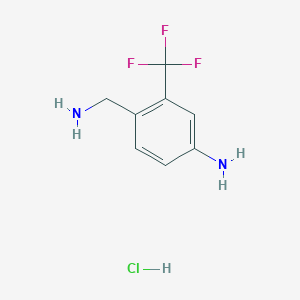
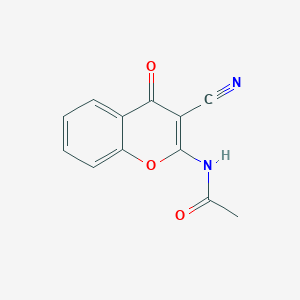
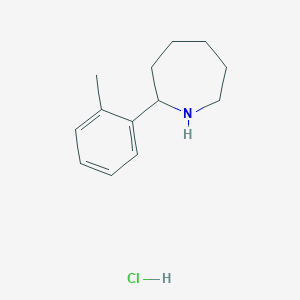
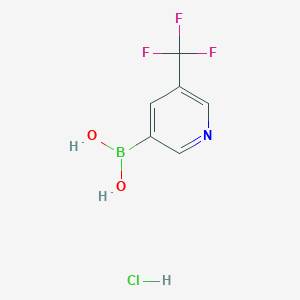

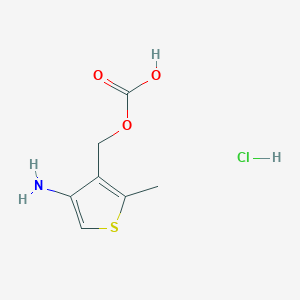
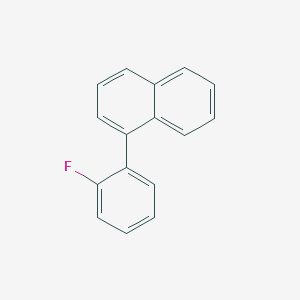
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
